3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2-methylpropane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction:
Formation of Sulfonamides: This compound can react with amines to form sulfonamides, which are important intermediates in the synthesis of various pharmaceuticals.
Scientific Research Applications
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Pharmaceutical Development: This compound is used in the development of new drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.
Advanced Materials Research: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and other porous materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamides, where the compound reacts with amines to form stable sulfonamide linkages .
Comparison with Similar Compounds
3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride: This compound has a similar structure but with a cyclopentyl group instead of a cyclobutyl group.
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride: This compound contains a cyclohexyl group and is used in similar applications, though its reactivity may differ slightly due to the larger ring size.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and the stability of the products formed in its reactions .
Properties
Molecular Formula |
C8H15ClO3S |
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Molecular Weight |
226.72 g/mol |
IUPAC Name |
3-cyclobutyloxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)5-12-8-3-2-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
HSOOPPMADFOFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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